1-Methylpiperazine

Thermal Stability CO2 Capture Solvent Amine Degradation Kinetics

1-Methylpiperazine (CAS 109-01-3) is a non-substitutable N-methylpiperazine building block for FDA-approved APIs: sildenafil, clozapine, ofloxacin, rifampicin, cyclizine. Higher nucleophilicity (pKa ~8.5-9.0) and lipophilicity (log P -0.7) vs piperazine directly impact reaction yields—substitution is unsound. EP/USP impurity standards (Cyclizine Impurity A) support regulatory compliance. Green synthesis routes (95%+ yield) available. Select based on thermal degradation profile under process conditions. Request bulk quote.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 109-01-3
Cat. No. B117243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperazine
CAS109-01-3
Synonyms1-methylpiperazine
1-methylpiperazine dihydrochloride
1-methylpiperazine hydrochloride
1-methylpiperazine monohydrochloride
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCN1CCNCC1
InChIInChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3
InChIKeyPVOAHINGSUIXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperazine (CAS 109-01-3) as a Versatile Pharmaceutical Intermediate and Synthetic Building Block


1-Methylpiperazine (CAS 109-01-3) is a heterocyclic secondary amine with the molecular formula C5H12N2, existing as a colorless to pale yellow liquid at room temperature (melting point -6 °C, boiling point 138 °C, density 0.903 g/mL at 25 °C) . The compound is miscible with water and common organic solvents and exhibits a basic character (pKa of conjugate acid ~8.5-9.0) [1]. In industrial and research contexts, 1-Methylpiperazine serves primarily as a critical nitrogen-containing building block for the synthesis of numerous FDA-approved pharmaceuticals, including sildenafil, clozapine, ofloxacin, rifampicin, and cyclizine, as well as for the preparation of kinase inhibitors and other bioactive scaffolds .

Why Unsubstituted Piperazine or Alternative Analogs Cannot Substitute for 1-Methylpiperazine in Key Applications


In scientific and industrial workflows, 1-Methylpiperazine cannot be freely substituted with unsubstituted piperazine or other N-alkylated analogs such as 2-methylpiperazine due to quantifiable differences in reactivity, stability, and physicochemical properties that directly impact process performance and product outcomes. The methyl substituent at the N1 position alters the electronic environment of the piperazine ring, enhancing nucleophilicity and increasing lipophilicity (log P: -0.7 vs. -1.3 for unsubstituted piperazine) [1]. Critically, this substitution pattern also influences thermal degradation kinetics under process-relevant conditions and modulates the basicity and regioselectivity of subsequent alkylation or coupling reactions [2]. As demonstrated in the evidence below, substituting 1-Methylpiperazine with piperazine or 2-methylpiperazine in a synthetic sequence or process would alter reaction yields, degradation profiles, and final impurity signatures—making generic substitution scientifically unsound and economically disadvantageous.

Quantitative Evidence Guide for Differentiating 1-Methylpiperazine from Piperazine and 2-Methylpiperazine in Process Selection


Comparative Thermal Degradation Kinetics of 1-Methylpiperazine, Piperazine, and 2-Methylpiperazine at Elevated Process Temperatures

1-Methylpiperazine (1-MPZ) undergoes thermal degradation significantly faster than both unsubstituted piperazine (PZ) and 2-methylpiperazine (2-MPZ) under identical high-temperature aqueous conditions. In a comparative study of seven structural PZ analogs, both 1-MPZ and 2-MPZ degraded faster than PZ at 150 °C; however, the methyl group on the amino nitrogen (1-MPZ) unexpectedly enhanced the degradation rate more than a methyl group at the α-carbon position (2-MPZ) [1]. An apparent first-order rate constant was calculated for the thermal degradation of these structural analogs [2].

Thermal Stability CO2 Capture Solvent Amine Degradation Kinetics

Green Synthesis Process Efficiency: Two-Step Aminolysis-Hydrogenation Route to 1-Methylpiperazine

A modern two-step green synthesis route for 1-Methylpiperazine, proceeding via aminolysis of dimethyl oxalate with N-methylethylenediamine followed by Raney nickel-catalyzed hydrogenation (150-200 °C, 3.0-5.0 MPa), achieves quantifiable process efficiency metrics that differentiate it from traditional alkylation routes. The reported conversion rate of N-methylethylenediamine is 98.34%, with 1-Methylpiperazine selectivity at 96.72%, and an overall yield reaching 95.11% [1]. This process uses less expensive starting materials than alternative routes and minimizes by-product formation .

Green Chemistry Catalytic Hydrogenation Process Yield Optimization

Pharmaceutical-Grade Purity Specifications and Pharmacopoeial Reference Standard Status

1-Methylpiperazine is formally recognized and controlled as a specified impurity in multiple pharmacopoeial monographs, most notably as Cyclizine Impurity A in the European Pharmacopoeia (EP) and as Cyclizine USP Related Compound A in the United States Pharmacopeia (USP) . This designation mandates the use of a certified, well-characterized reference standard for analytical method validation and batch release testing. Commercial grades are available at ≥99.5% purity (HPLC) with residual solvent levels below 10 ppm per ICH Q3A/B guidelines, while standard industrial grades typically range from 98.0% (GC) to 101.0% (titration) assay [1].

Quality Control Pharmacopoeial Standards Impurity Profiling

High-Value Application Scenarios for 1-Methylpiperazine Procurement Based on Evidence-Based Differentiation


Synthesis of FDA-Approved Pharmaceuticals Requiring a Validated N-Methylpiperazine Moiety

1-Methylpiperazine is an essential building block in the synthesis of multiple FDA-approved active pharmaceutical ingredients (APIs), including sildenafil (PDE5 inhibitor), clozapine (atypical antipsychotic), ofloxacin (fluoroquinolone antibiotic), rifampicin (antitubercular), and cyclizine (antihistamine). In these synthetic routes, the N-methylpiperazine moiety is a non-substitutable structural requirement. The availability of EP and USP reference standard grades specifically for 1-Methylpiperazine as Cyclizine Impurity A provides a regulatory-compliant analytical tool for impurity monitoring during pharmaceutical development and manufacturing [1].

Development of Kinase Inhibitors and Anticancer Agents Incorporating N-Methylpiperazine Pharmacophores

1-Methylpiperazine serves as a privileged pharmacophore in medicinal chemistry for the design of kinase inhibitors and anticancer agents. The N-methylpiperazine group contributes to enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles in bioactive molecules [1]. This scaffold has been incorporated into compounds targeting protein kinases involved in cancer progression, including Met kinase inhibitors and c-Kit inhibitors . The differentiated basicity (pKa ~8.5-9.0) and enhanced lipophilicity (log P -0.7 vs. -1.3 for piperazine) of the N-methylpiperazine moiety provide measurable advantages in modulating drug-like properties that unsubstituted piperazine cannot replicate .

Process Chemistry and High-Temperature Reaction Optimization Requiring Thermal Stability Data

For chemical processes involving prolonged heating at elevated temperatures (e.g., aminations, alkylations, or high-temperature catalytic cycles), the documented thermal degradation behavior of 1-Methylpiperazine relative to piperazine and 2-methylpiperazine provides actionable guidance for reaction condition selection and solvent system design. The observation that 1-MPZ degrades faster than both PZ and 2-MPZ at 150 °C [1] informs process chemists that reaction times, temperature ramps, and continuous-flow reactor parameters must be optimized to mitigate degradation by-product formation. This knowledge is essential for industries utilizing 1-Methylpiperazine as a solvent or reagent in thermally demanding applications, such as CO2 capture solvent screening or high-temperature polymer synthesis.

Green Chemistry and Sustainable Sourcing Initiatives Requiring High-Yield, Low-Waste Synthetic Routes

Procurement teams focused on sustainability and supply chain environmental impact should prioritize 1-Methylpiperazine manufactured via the two-step aminolysis-hydrogenation green synthesis route. This route achieves a conversion rate of 98.34%, selectivity of 96.72%, and overall yield of 95.11% [1], significantly reducing raw material waste and by-product generation compared to traditional alkylation methods. The use of less expensive starting materials and reduced purification burden further enhances the economic viability and environmental appeal of this sourcing option, aligning with corporate sustainability goals and green chemistry procurement policies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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